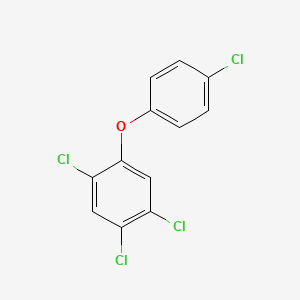

2,4,4',5-Tetrachlorodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trichloro-5-(4-chlorophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4O/c13-7-1-3-8(4-2-7)17-12-6-10(15)9(14)5-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOJXWNARBQHNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40210242 | |

| Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61328-45-8 | |

| Record name | 2,4,4′,5-Tetrachlorodiphenyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61328-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061328458 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,4',5-Tetrachlorodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40210242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,4',5-TETRACHLORODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7C0VP1DER | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Global Distribution of 2,4,4 ,5 Tetrachlorodiphenyl Ether

Elucidation of Anthropogenic and Pyrogenic Sources and Environmental Release Pathways

The presence of 2,4,4',5-Tetrachlorodiphenyl ether in the environment is primarily a result of human activities, stemming from both intentional and unintentional production and release.

Formation as By-products during Industrial Chemical Synthesis

A significant pathway for the entry of 2,4,4',5-Tetrachlorodiphenyl ether into the environment is through its formation as an unintended by-product in the manufacturing of other chemicals. The production of chlorophenols, which are used as intermediates in the synthesis of pesticides and other products, is a notable source. For instance, the synthesis of 2,4,5-trichlorophenol (B144370) can lead to the formation of various chlorinated diphenyl ethers, including the 2,4,4',5-tetrachloro congener. nih.gov

Impurities in Commercial Products and Legacy Contamination

Historically, 2,4,4',5-Tetrachlorodiphenyl ether has been identified as an impurity in a range of commercial products. This has led to its widespread dissemination and the creation of a legacy of contamination in the environment.

Chlorophenoxy Acid Herbicides: Herbicides such as 2,4,5-T, which were widely used in the past, were known to be contaminated with various impurities, including polychlorinated diphenyl ethers. pic.int Although the use of many of these herbicides has been restricted or banned in numerous countries, their historical application has left a lasting environmental footprint. pic.int

Wood Preservatives: Some wood treatment formulations have contained chlorophenols, which, as mentioned, can be a source of tetrachlorodiphenyl ethers.

PCB Transformer Oils: Polychlorinated biphenyls (PCBs) were extensively used as coolants and insulating fluids in electrical transformers and capacitors. cpcb.nic.innih.govt3db.ca While 2,4,4',5-Tetrachlorodiphenyl ether is structurally different from a PCB, the industrial processes used to manufacture PCBs could also have produced related chlorinated compounds as impurities. Spills, leaks, and improper disposal of PCB-containing equipment have contributed to the release of these contaminants into the environment. epa.gov

Unintentional By-product Generation from Thermal Processes

Thermal processes, particularly those involving the combustion of organic matter in the presence of chlorine, can unintentionally generate a variety of chlorinated aromatic compounds, including 2,4,4',5-Tetrachlorodiphenyl ether. Municipal waste incineration is a significant example of such a process. ontosight.ai The high temperatures and complex chemical environment within an incinerator can lead to the formation of these persistent organic pollutants.

Comprehensive Analysis of Spatial and Temporal Distribution Patterns in Environmental Matrices

The chemical stability and resistance to degradation of 2,4,4',5-Tetrachlorodiphenyl ether contribute to its persistence and widespread distribution in the environment. ontosight.ai It has been detected in various environmental compartments across the globe.

Global and Regional Abundance in Abiotic Environmental Compartments

Due to its semi-volatile nature, 2,4,4',5-Tetrachlorodiphenyl ether can undergo long-range atmospheric transport, leading to its presence in regions far from its original sources.

Atmosphere: The compound can exist in the atmosphere in both the vapor phase and adsorbed to particulate matter, allowing for its transport over long distances.

Water: Through atmospheric deposition and runoff from contaminated soils, it can enter aquatic ecosystems.

Sediment: Due to its low water solubility and lipophilic (fat-loving) nature, 2,4,4',5-Tetrachlorodiphenyl ether tends to adsorb to particulate matter in the water column and accumulate in sediments, which can act as a long-term reservoir for this contaminant. cpcb.nic.in

Soil: Contamination of soil can occur through direct application of contaminated products, atmospheric deposition, and the use of contaminated sewage sludge as fertilizer. researchgate.netmdpi.com

Below is a table summarizing the detection of 2,4,4',5-Tetrachlorodiphenyl ether in various abiotic environmental compartments.

| Environmental Matrix | Detection Status |

| Atmosphere | Detected |

| Water | Detected |

| Sediment | Detected |

| Soil | Detected |

Detection and Concentration Profiles in Biotic Environmental Samples

The lipophilic nature of 2,4,4',5-Tetrachlorodiphenyl ether leads to its bioaccumulation in the fatty tissues of living organisms. cpcb.nic.inontosight.ai This results in its magnification up the food chain, with higher concentrations often found in top predators.

Fish and Aquatic Organisms: Aquatic organisms can take up the compound directly from the water or through the consumption of contaminated food. It has been detected in various fish species. ontosight.ai

Wildlife: Terrestrial and avian wildlife can be exposed through the consumption of contaminated prey and vegetation.

The table below provides an overview of the detection of 2,4,4',5-Tetrachlorodiphenyl ether in biotic samples.

| Biotic Sample | Detection Status |

| Fish | Detected |

| Aquatic Organisms | Detected |

| Wildlife | Detected |

Environmental Presence of 2,4,4',5-Tetrachlorodiphenyl Ether Reveals Fluctuating Trends and Identifies Contamination Hotspots

The persistent organic pollutant 2,4,4',5-Tetrachlorodiphenyl ether, a member of the polychlorinated diphenyl ethers (PCDEs) class of compounds, has been detected in various environmental compartments globally. Analysis of its presence over time reveals a complex picture of fluctuating concentrations, while certain geographical areas have been identified as significant hotspots of contamination.

Long-term studies, particularly those analyzing sediment cores and biological samples, provide valuable insights into the historical trends of 2,4,4',5-Tetrachlorodiphenyl ether contamination. These archives of environmental history show that the levels of this compound have not followed a simple downward trajectory despite regulations on related persistent organic pollutants (POPs).

Studies on wildlife, which act as bio-indicators of environmental contamination, also point to fluctuating trends. For example, research on guillemot eggs from the Baltic Sea, spanning several decades, has shown that while concentrations of some polybrominated diphenyl ethers (PBDEs) peaked in the mid to late 1980s and then rapidly decreased, other related compounds have shown different temporal patterns. nih.gov This highlights the compound-specific nature of environmental persistence and bioaccumulation.

Geographically, the distribution of 2,4,4',5-Tetrachlorodiphenyl ether is not uniform, with certain areas exhibiting significantly higher concentrations, identifying them as contamination hotspots. These hotspots are often associated with historical and ongoing industrial activities.

Coastal areas near industrial zones have been identified as significant reservoirs of this and other related compounds. For example, sediment samples from the intertidal areas of the Yellow Sea have shown elevated concentrations of various POPs, with industrial areas showing significantly higher levels than other zones. bver.co.kr Specifically, Huludao has been noted as a pollution hotspot due to industrial activities. bver.co.kr Similarly, coastal marine sediments in Singapore have shown high concentrations of PCBs, particularly in locations close to industrial areas with intensive shipping traffic. nih.gov

The presence of 2,4,4',5-Tetrachlorodiphenyl ether and other PCDEs is not limited to their primary production sources. These compounds can be formed as byproducts in various industrial processes, including the manufacturing of other chemicals and waste incineration. This leads to their widespread distribution in the environment.

The following table provides a summary of research findings on the occurrence of related compounds in various locations, illustrating the global nature of this contamination.

| Region/Location | Sample Type | Key Findings |

| Baltic Sea | Guillemot Eggs | Concentrations of some polybrominated diphenyl ethers (PBDEs) peaked in the mid to late 1980s and subsequently decreased. nih.gov |

| Yellow Sea Intertidal Areas | Sediment Cores | Industrial areas showed significantly higher PCB concentrations. Huludao was identified as a pollution hotspot. bver.co.kr |

| Oslo Harbor, Norway | Sediment Cores | Contaminant levels, including PCBs, vary with industrial epochs, with re-exposure of older contaminated layers being a concern. nih.gov |

| Singapore Coastal Areas | Marine Surface Sediments | High concentrations of PCBs were detected in locations closest to industrial areas and shipping traffic. nih.gov |

| Southwestern Atlantic | Franciscana Dolphin Blubber | Levels of most POPs, including PCBs and PBDEs, showed downward temporal trends, though PCB levels remained high. nih.gov |

It is important to note that while the data for the broader class of PCDEs and related compounds is more readily available, specific longitudinal and hotspot data for the 2,4,4',5-Tetrachlorodiphenyl ether congener is less common in publicly accessible scientific literature. The information presented here is based on studies of related compounds and provides a strong indication of the likely environmental behavior of 2,4,4',5-Tetrachlorodiphenyl ether.

Environmental Transport and Fate Dynamics of 2,4,4 ,5 Tetrachlorodiphenyl Ether

Mechanisms and Modeling of Long-Range Environmental Transport

Long-range transport is a key characteristic of POPs, enabling them to contaminate remote regions far from their original sources. For 2,4,4',5-tetrachlorodiphenyl ether, this transport occurs through atmospheric and aquatic pathways, as well as via biological vectors.

Atmospheric Transport Processes (Gas-Phase and Particulate-Phase Distribution)

The atmosphere is a primary medium for the long-range transport of many POPs. utoronto.ca The distribution of 2,4,4',5-tetrachlorodiphenyl ether between the gas phase and atmospheric particles is a critical factor governing its transport. This partitioning is influenced by the compound's physicochemical properties, such as its vapor pressure and octanol-air partitioning coefficient, as well as ambient temperature. In the vapor phase, it can be transported over vast distances by wind currents. Conversely, when adsorbed to particulate matter, its transport is subject to deposition processes like dry and wet deposition, which can remove it from the atmosphere and deposit it onto terrestrial and aquatic surfaces. mdpi.com

Aquatic Transport and Dispersion in Freshwater and Marine Systems

Once deposited into aquatic environments, 2,4,4',5-tetrachlorodiphenyl ether can be transported over long distances by water currents. researchgate.net Its low water solubility and hydrophobic nature mean that it will preferentially partition to suspended organic matter and sediments. This association with particulate matter influences its dispersion in both freshwater and marine systems. In rivers, it can be carried downstream, eventually reaching estuaries and coastal marine environments. In the oceans, large-scale currents can transport the compound across entire basins, contributing to its global distribution. researchgate.net The ocean is a significant sink for many POPs, including polybrominated diphenyl ethers (PBDEs), a class of compounds structurally related to polychlorinated diphenyl ethers. mdpi.com

Transport via Migratory Species and Biological Vectors

Migratory animals can act as significant vectors for the long-range transport of POPs. utoronto.caresearchgate.net Due to its lipophilic (fat-loving) nature, 2,4,4',5-tetrachlorodiphenyl ether can bioaccumulate in the fatty tissues of organisms. As these animals, such as migratory birds, fish, and marine mammals, travel long distances between feeding and breeding grounds, they can transport accumulated contaminants with them. utoronto.caresearchgate.net This "biotransport" can introduce the compound to otherwise pristine environments, such as the Arctic. researchgate.net The net transport of POPs by migratory organisms depends on where they acquire and where they release the contaminants, which can occur through excretion or upon their death and decomposition. utoronto.ca

Inter-compartmental Partitioning and Exchange Phenomena

The movement of 2,4,4',5-tetrachlorodiphenyl ether is not confined to a single environmental medium. Instead, it continuously partitions and exchanges between the atmosphere, water, and sediments, a process that significantly influences its environmental persistence and availability.

Air-Water Exchange and Volatilization Kinetics from Aqueous Phases

The interface between the atmosphere and water bodies is a dynamic zone for the exchange of 2,4,4',5-tetrachlorodiphenyl ether. Volatilization, the process by which a substance evaporates from a liquid, is a key mechanism for its transfer from water to the atmosphere. The rate of volatilization is governed by the compound's Henry's Law constant, as well as environmental factors like water and air temperature, wind speed, and water turbulence. Conversely, atmospheric deposition, both wet and dry, contributes to the input of the compound into aquatic systems. This continuous air-water exchange means that water bodies can act as both sources and sinks for atmospheric 2,4,4',5-tetrachlorodiphenyl ether.

Sediment-Water Partitioning and Sorption Characteristics onto Particulate Matter

Due to its hydrophobicity, 2,4,4',5-tetrachlorodiphenyl ether has a strong tendency to adsorb to organic carbon in sediments and suspended particulate matter in the water column. epa.gov This partitioning behavior is described by the sediment-water partition coefficient (Koc). A high Koc value indicates a strong affinity for sediment, leading to the accumulation of the compound in the benthic zone of aquatic systems. This process effectively removes the compound from the water column, but also creates a long-term reservoir from which it can be slowly released back into the water or taken up by sediment-dwelling organisms. The characteristics of the particulate matter, such as its organic carbon content and particle size, play a crucial role in the extent of sorption.

Soil Sorption and Mobility in Terrestrial Environments

The lipophilic nature of 2,4,4',5-tetrachlorodiphenyl ether, a member of the diphenyl ether class of compounds, contributes to its tendency to accumulate in soil and biota. ontosight.ai This characteristic suggests that its movement within terrestrial environments is largely governed by sorption processes. The extent of this sorption is influenced by various soil properties. For instance, studies on the related compound 2,4-dichlorophenoxyacetic acid (2,4-D) have shown that sorption increases with higher clay and aluminum and iron oxide content, while sand and alkaline pH conditions tend to enhance desorption. nih.gov Partially decomposed or undecomposed organic matter in urban soils has also been found to decrease the sorption of 2,4-D. nih.gov

The primary mode of transport for such compounds from the forest floor to underlying soil is through a combination of rapid degradation and extensive adsorption, which significantly limits their transfer. oregonstate.edu Research on 2,4,5-T, a related chlorinated herbicide, demonstrated that maximum residues in the soil were equivalent to only 8% of the initial application rate, highlighting the limited leaching potential. oregonstate.edu The strong adsorption and brief persistence of these types of compounds in soil prevent significant contamination of groundwater through leaching. oregonstate.edu

Environmental Transformation and Degradation Pathways

Abiotic Degradation Processes

Photolytic Transformation and Photoreactivity in Various Media

The chemical structure of 2,4,4',5-tetrachlorodiphenyl ether, with its two benzene (B151609) rings connected by an ether linkage and chlorine substituents, influences its stability and photoreactivity. ontosight.ai The chemistry of chlorinated compounds like 2,4,5-T suggests that photodegradation will be a rapid process in the atmosphere. oregonstate.edu

Studies on related chlorinated phenols have shown they undergo photolysis in aqueous solutions when exposed to ultraviolet radiation. nih.gov This process leads to the substitution of hydroxyl groups for chlorine atoms and subsequent polymer formation. nih.gov For example, 2,4,5-trichlorophenol (B144370) has been observed to have an aqueous photolysis half-life of as short as 40 minutes to 1 hour when irradiated with environmentally relevant wavelengths. nih.gov

The photolytic degradation of polychlorinated biphenyls (PCBs), which share structural similarities with tetrachlorodiphenyl ethers, has been studied in various media. In nonpolar solvents like hexane (B92381), the primary process upon photon absorption is the homolytic cleavage of the carbon-chlorine bond, leading to the formation of less chlorinated aromatic compounds. researchgate.net The rate of photodecomposition can be influenced by the degree and pattern of chlorination. nih.gov

Chemical Stability and Hydrolysis Resistance in Environmental Conditions

The structure of 2,4,4',5-tetrachlorodiphenyl ether imparts significant chemical stability, making it resistant to degradation. ontosight.ai Generally, compounds in this class are not expected to undergo hydrolysis in the environment because they lack functional groups that readily hydrolyze under typical environmental conditions. nih.gov This inherent stability contributes to their persistence in the environment. ontosight.ai

Biotic Degradation Mechanisms and Microbial Transformations

Aerobic Microbial Degradation and Biomineralization Studies

The aerobic microbial degradation of chlorinated aromatic compounds is a significant pathway for their removal from the environment. While specific studies on 2,4,4',5-tetrachlorodiphenyl ether are limited, research on analogous compounds provides insight into potential degradation mechanisms.

For instance, a bacterial strain isolated from activated sludge demonstrated the ability to degrade 2,2',4,4'-tetrabrominated diphenyl ether (BDE-47) under aerobic conditions. nih.govresearchgate.net In one study, after 63 days, 45.44% of the initial BDE-47 was degraded, with 4-hydroxy-BDE-47 identified as the major product. nih.govresearchgate.net This suggests that hydroxylation can be a key initial step in the aerobic breakdown of halogenated diphenyl ethers. The bacterium was able to use BDE-47 as a carbon source, leading to an increase in bacterial mass. nih.govresearchgate.net

Similarly, studies on the aerobic degradation of polychlorinated biphenyls (PCBs) by various microorganisms have shown that the extent of degradation is often dependent on the degree of chlorination. For example, the fungus Phanerochaete chrysosporium was found to extensively degrade 4,4'-dichlorobiphenyl, with 11% mineralization over 28 days, while the more highly chlorinated tetrachloro- and hexachlorobiphenyls showed negligible mineralization. nih.gov This indicates that lower chlorinated congeners are generally more susceptible to aerobic microbial attack.

Research on the bacterium Alcaligenes sp. JB1 also showed that its metabolism of PCBs in resting-cell assays was restricted to congeners with up to four chlorine substituents. uva.nl The degradation of 2,4,4'-trichlorobiphenyl (B50444) by this strain resulted in the formation of 4-chlorobenzoate. uva.nl This suggests that cleavage of the diphenyl ether bond and subsequent degradation of the resulting chlorinated benzoic acids is a plausible pathway.

The degradation of chlorinated phenols, which can be intermediates in the breakdown of chlorinated diphenyl ethers, has also been investigated. Aerobic mixed microbial communities have been shown to degrade 2,4,5-trichlorophenol, although it is more resistant to biodegradation than other trichlorophenols. nih.gov

The table below summarizes findings from aerobic degradation studies of related compounds.

| Compound | Microorganism/System | Degradation Extent | Key Findings |

| 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Isolated bacterial strain | 45.44% degradation after 63 days. nih.govresearchgate.net | Major product was 4-hydroxy-BDE-47; bacterium used BDE-47 as a carbon source. nih.govresearchgate.net |

| 4,4'-Dichlorobiphenyl | Phanerochaete chrysosporium | 11% mineralization after 28 days. nih.gov | Less chlorinated PCBs are more readily degraded. nih.gov |

| 2,4,4'-Trichlorobiphenyl | Alcaligenes sp. JB1 | Formation of 4-chlorobenzoate. uva.nl | Degradation restricted to PCBs with up to four chlorine atoms. uva.nl |

| 2,4,5-Trichlorophenol | Aerobic mixed microbial communities | Resistant to biodegradation at concentrations >40 µM. nih.gov | Demonstrates inhibition to respiration. nih.gov |

Anaerobic Microbial Reductive Dechlorination Processes

The anaerobic microbial reductive dechlorination of polychlorinated diphenyl ethers (PCDEs) is a significant process in their environmental fate, analogous to the more extensively studied dechlorination of polychlorinated biphenyls (PCBs) and debromination of polybrominated diphenyl ethers (PBDEs). berkeley.eduasm.org While direct studies on 2,4,4',5-Tetrachlorodiphenyl ether are limited, research on structurally similar compounds, such as various PCB congeners, provides substantial insight into the likely transformation pathways. Anaerobic microorganisms, particularly those from the phylum Chloroflexi, play a crucial role in the reductive dehalogenation of these aromatic compounds. asm.orgnih.gov

Under anaerobic conditions found in sediments, soils, and sludge, specific microorganisms utilize chlorinated compounds as electron acceptors in a process known as dehalorespiration. epa.govoup.com Studies on anaerobic sediment slurries have demonstrated that microorganisms can remove chlorine atoms from the biphenyl (B1667301) structure, leading to the formation of less chlorinated congeners. epa.govoup.com The dechlorination process typically occurs preferentially at the meta and para positions of the phenyl rings. epa.gov For instance, research on the dechlorination of 2,3,4,5-tetrachlorobiphenyl (B164871) in various sediment cultures revealed the removal of doubly flanked meta and para chlorines, resulting in the formation of 2,3,5-trichlorobiphenyl (B1345140) and 2,4,5-trichlorobiphenyl. nih.gov

Table 1: Anaerobic Reductive Dechlorination of Structurally Similar Polychlorinated Biphenyls (PCBs)

| Original Compound | Microbial Culture/System | Key Findings | Resulting Products | Reference |

|---|---|---|---|---|

| Aroclor 1242 (a PCB mixture) | Microorganisms from Hudson River sediments | 53% of total chlorine was removed in 16 weeks at 700 ppm. Dechlorination occurred primarily from meta and para positions. | Increased proportions of mono- and dichlorobiphenyls. | epa.gov |

| 2,3,4,5-Tetrachlorobiphenyl | Anaerobic cultures from estuarine, marine, and riverine sediments | Removal of doubly flanked meta and para chlorines was observed. Dehalococcoides-like populations were implicated in the dechlorination. | 2,3,5-Trichlorobiphenyl and 2,4,5-Trichlorobiphenyl. | nih.gov |

| Pre-existing PCBs and spiked 2,3,4,5,6-Pentachlorobiphenyl | Anaerobic slurries of contaminated sediment from Venice Lagoon | Microbial-mediated reductive dechlorination of aged and freshly spiked PCBs was confirmed. | Tetra-, tri-, di-, and mono-chlorinated biphenyls. | oup.com |

Fungal Biotransformation and Enzyme-Mediated Degradation

Fungal species, particularly white-rot fungi, are recognized for their ability to degrade a wide array of persistent organic pollutants, including halogenated diphenyl ethers. researchgate.netresearchgate.net The ligninolytic enzyme system of these fungi, which includes laccases, manganese peroxidases, and lignin (B12514952) peroxidases, is primarily responsible for these transformations. However, intracellular enzymes like cytochrome P450 monooxygenases also play a critical role. researchgate.net

Studies on the white-rot fungus Trametes versicolor have demonstrated its capability to oxidize diphenyl ether and its halogenated derivatives, such as 4-bromodiphenyl ether and 4-chlorodiphenyl ether. researchgate.net The transformation process typically begins with the hydroxylation of the aromatic ring, followed by ether bond cleavage. researchgate.net For 4-chlorodiphenyl ether, T. versicolor produced chlorinated ring cleavage products and 4-chlorophenol (B41353) as an intermediate. researchgate.net The involvement of cytochrome P450 enzymes in this process was confirmed through inhibition studies using 1-aminobenzotriazole, which halted the formation of metabolites. researchgate.net This suggests that a similar pathway of hydroxylation and subsequent ring cleavage is plausible for 2,4,4',5-tetrachlorodiphenyl ether.

In addition to whole-organism studies, research on crude enzyme extracts has shown significant potential for the degradation of halogenated diphenyl ethers. For example, a crude enzyme extract from Pseudomonas aeruginosa was effective in degrading decabromodiphenyl ether (BDE-209). nih.gov The degradation proceeded through debromination and hydroxylation of the aromatic rings, leading to the formation of lower brominated PBDEs and hydroxylated PBDEs. nih.gov The optimal conditions for this enzymatic degradation were found to be at a pH of 9.0 and a temperature of 35°C. nih.gov While this study focused on a brominated compound and a bacterial enzyme system, it highlights the efficacy of enzyme-mediated approaches in transforming halogenated diphenyl ethers. The degradation of BDE-209 by intracellular enzymes from Pseudomonas aeruginosa was also shown to follow first-order kinetics. nih.gov

Table 2: Fungal and Enzyme-Mediated Degradation of Halogenated Diphenyl Ethers

| Organism/Enzyme Source | Substrate | Key Transformation Process | Identified Metabolites/Products | Reference |

|---|---|---|---|---|

| Trametes versicolor (White-rot fungus) | 4-Chlorodiphenyl ether | Oxidation, hydroxylation of the non-halogenated ring, and ether bond cleavage. Mediated by cytochrome P450. | Chlorinated ring cleavage products, 4-chlorophenol. | researchgate.net |

| Trametes versicolor | Diphenyl ether | Oxidation and hydroxylation. | 2-Hydroxydiphenyl ether and 4-Hydroxydiphenyl ether. | researchgate.netresearchgate.net |

| Crude enzyme extract from Pseudomonas aeruginosa | Decabromodiphenyl ether (BDE-209) | Debromination and hydroxylation of the aromatic rings. | Lower brominated PBDEs and OH-PBDEs. | nih.gov |

| Intracellular enzyme from Pseudomonas aeruginosa | Decabromodiphenyl ether (BDE-209) | Degradation followed first-order kinetics. | Not specified. | nih.gov |

Bioaccumulation, Biotransformation, and Trophic Transfer of 2,4,4 ,5 Tetrachlorodiphenyl Ether in Ecosystems

Bioaccumulation Kinetics and Factors in Aquatic and Terrestrial Organisms

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. An organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion. The longer the biological half-life of a toxic substance, the greater the risk of chronic poisoning, even if environmental levels of the toxin are not very high.

While specific uptake and accumulation rates for 2,4,4',5-tetrachlorodiphenyl ether are not extensively documented in the scientific literature, studies on structurally similar compounds, such as PCBs and PBDEs, provide valuable insights. For instance, research on the bioaccumulation of BDE-47, a tetrabromodiphenyl ether, in medaka fish (Oryzias latipes) has shown rapid accumulation when introduced through diet. nih.gov In one study, BDE-47 accumulated quickly in parent fish, with concentrations remaining constant at high levels in males (50-60 ng/g wet weight) and females (70 ng/g wet weight). nih.gov

In aquatic environments, organisms can take up chemicals directly from the water (bioconcentration) and from their food (biomagnification). For PCBs, it has been observed that fish can accumulate these compounds from both the water and their diet. tandfonline.com Seasonal variations can also influence the concentration of these compounds in fish, with higher levels often found after spring thaws, coinciding with increased dissolved concentrations of the chemicals in the water. tandfonline.com

Terrestrial organisms are primarily exposed through their diet. The accumulation in these organisms is dependent on the level of contamination in their food sources and their feeding habits.

The bioaccumulation of lipophilic (fat-soluble) compounds like 2,4,4',5-tetrachlorodiphenyl ether is strongly correlated with the lipid content of an organism. These compounds tend to partition into fatty tissues, leading to higher concentrations in organisms with a greater percentage of body fat.

Studies on PCBs have consistently shown a direct relationship between the lipid content of an organism and the concentration of accumulated PCBs. This is because the high octanol-water partition coefficient (Kow) of these compounds indicates a strong preference for lipid environments over aqueous ones. Therefore, organisms with higher lipid reserves, such as certain fish species or marine mammals, are expected to have a higher bioaccumulation potential for 2,4,4',5-tetrachlorodiphenyl ether. The relationship between fish PCB concentrations and lipid content has been utilized in various environmental studies to understand the distribution of these pollutants. tandfonline.com

The Bioconcentration Factor (BCF) is a critical measure used to assess the potential of a chemical to accumulate in an organism from the surrounding water. It is the ratio of the chemical's concentration in an organism to its concentration in the water at a steady state. nih.govwikipedia.org A higher BCF value indicates a greater potential for bioaccumulation.

Regulatory bodies like the U.S. Environmental Protection Agency (EPA) use BCF values to classify the bioaccumulative potential of substances. A BCF less than 1,000 suggests a substance is not bioaccumulative, a BCF between 1,000 and 5,000 indicates it is bioaccumulative, and a BCF greater than 5,000 signifies it is very bioaccumulative. wikipedia.org

Table 1: Bioconcentration Factors (BCF) for Selected PCB Congeners in Fish

| PCB Congener | Fish Species | Log BCF | Reference |

| PCB 153 | Various | >5 | tandfonline.com |

| Various | Various | 0.903 - 0.935 (predicted) | nih.gov |

This table presents data for structurally related PCBs to infer the potential BCF of 2,4,4',5-tetrachlorodiphenyl ether.

Biotransformation Pathways and Metabolite Formation in Non-Human Organisms

Biotransformation is the process by which living organisms modify chemical compounds, often making them more water-soluble and easier to excrete. This process can either detoxify a compound or, in some cases, create more toxic metabolites.

The metabolism of PCDEs, similar to PCBs and PBDEs, often involves the formation of hydroxylated (OH-) and methoxylated (MeO-) derivatives. mdpi.comnih.gov Studies on other tetrachlorobiphenyls have identified monohydroxylated and dihydroxylated metabolites in various species. nih.govnih.gov For instance, the metabolism of 2,5,2',5'-tetrachlorobiphenyl in nonhuman primates resulted in the formation of monohydroxy, dihydroxy, and even more complex hydroxylated metabolites. nih.gov

In fish, hydroxylated PBDEs have been identified as metabolites of precursor PBDEs. nih.gov Research on Japanese medaka exposed to 6-MeO-BDE-47 showed significant concentrations of its demethylated product, 6-OH-BDE-47. Conversely, exposure to 6-OH-BDE-47 resulted in the formation of 6-MeO-BDE-47, indicating a potential for interconversion between these forms. nih.gov It is plausible that 2,4,4',5-tetrachlorodiphenyl ether undergoes similar metabolic transformations in non-mammalian organisms, leading to the formation of hydroxylated and potentially methoxylated derivatives.

The primary enzymatic system responsible for the metabolism of many foreign compounds, including PCDEs, is the cytochrome P450 (CYP) monooxygenase system. biology-journal.orgnih.govnih.gov This superfamily of enzymes plays a crucial role in the phase I metabolism of a wide range of xenobiotics.

In fish, various CYP isoforms, particularly those in the CYP1A, CYP2B, and CYP3A subfamilies, are involved in the metabolism of pesticides and other pollutants. biology-journal.org These enzymes catalyze the initial oxidation of the parent compound, often leading to the formation of hydroxylated intermediates. nih.gov For example, studies on the metabolism of PCBs have shown that CYP1A1 and CYP1A2 are important in their transformation. nih.gov The specific CYP isoforms involved in the metabolism of 2,4,4',5-tetrachlorodiphenyl ether in non-mammalian species have not been definitively identified, but it is highly likely that members of the CYP1 and CYP2 families play a significant role, given their known activity towards similar chlorinated compounds. nih.govresearchgate.net Following hydroxylation, these metabolites can undergo phase II conjugation reactions, such as glucuronidation or sulfation, to further increase their water solubility and facilitate excretion. nih.gov

In Vivo and In Vitro Biotransformation Studies in Ecosystem Models

The biotransformation of 2,4,4',5-tetrachlorodiphenyl ether, a persistent organic pollutant (POP), has been the subject of various studies to understand its fate and effects in different organisms. Biotransformation can significantly alter the toxicity and bioaccumulation potential of this compound.

In Vitro Studies:

Plant Cell Cultures: Research using plant cell cultures has demonstrated the potential for biotransformation of certain polychlorinated biphenyls (PCBs), which are structurally similar to polychlorinated diphenyl ethers (PCDEs). For instance, some plant cell cultures can hydroxylate lower chlorinated PCB congeners. acs.org However, extrapolating these findings directly to whole plants and to PCDEs like 2,4,4',5-tetrachlorodiphenyl ether requires caution.

Fish Liver Microsomes: Studies on fish liver microsomes have provided insights into the metabolic capabilities of aquatic organisms. nih.govnih.gov These in vitro systems allow for the investigation of specific enzymatic reactions, such as those mediated by cytochrome P450 enzymes, which are crucial for the phase I metabolism of many xenobiotics. nih.govnih.gov While direct studies on 2,4,4',5-tetrachlorodiphenyl ether are limited, research on similar compounds like PCBs shows that the rate and pathways of biotransformation can vary significantly among fish species. nih.govnih.gov For example, some fish species can metabolize certain PCB congeners, while others show limited or no metabolic activity. nih.gov

Sea Turtle Liver Microsomes: In vitro studies with liver microsomes from four species of sea turtles showed no observable hydroxylation of 3,3',4,4'-tetrachlorobiphenyl (B1197948) (PCB 77), a compound structurally related to 2,4,4',5-tetrachlorodiphenyl ether. nih.gov This suggests a limited capacity for oxidative metabolism of such compounds in these species. nih.gov

In Vivo Studies:

Whole Plants: In vivo studies with whole plants, such as poplars and switchgrass, have shown that they can metabolize certain PCBs. acs.orgnih.gov For example, poplar plants were found to hydroxylate and dechlorinate 3,3',4,4'-tetrachlorodiphenyl (CB77). nih.gov This indicates that intact plant systems possess the necessary enzymes for these transformations. acs.orgnih.gov

Fish: In vivo studies in fish have demonstrated their capability to carry out both phase I and phase II biotransformation reactions. nih.gov The rate and specific metabolic pathways can differ greatly between species. nih.govethz.ch For some chemicals, biotransformation is a significant detoxification route, while for others, it can lead to the formation of more toxic metabolites. nih.gov In a simulated aquatic food chain involving algae, daphnia, and zebrafish, various biotransformation pathways for PCDEs were observed, including dechlorination, methoxylation, and hydroxylation in zebrafish. nih.gov

Rats: In vivo studies in rats have been instrumental in elucidating the metabolic pathways of related compounds like 2,2',5,5'-tetrachlorobiphenyl (B50384) (PCB 52). nih.gov These studies have identified various metabolites, including hydroxylated and sulfated forms, providing a comprehensive picture of how these compounds are processed in a mammalian system. nih.gov

Biomagnification and Trophic Transfer Efficiency in Food Webs

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. The trophic magnification factor (TMF) is a key metric used to quantify this phenomenon, with a TMF greater than 1 indicating that the chemical biomagnifies. researchgate.netnih.gov

Trophic Level Enrichment Studies across Aquatic and Terrestrial Food Chains

Studies have shown that the trophic transfer and biomagnification of 2,4,4',5-tetrachlorodiphenyl ether and similar POPs can vary significantly between aquatic and terrestrial food webs. researchgate.netnih.gov

Aquatic Food Chains:

In aquatic ecosystems, the biomagnification potential of a chemical is influenced by factors such as its hydrophobicity (log KOW) and the metabolic capacity of the organisms. nih.gov For instance, in a Lake Erie food web, polybrominated diphenyl ethers (PBDEs) were found to biomagnify, with concentrations increasing from lower trophic level organisms like dreissenid mussels to top predators like walleye. cdnsciencepub.com Specifically, BDE-47 and BDE-100 showed the highest trophic magnification. cdnsciencepub.com In a simulated aquatic food chain, some polychlorinated diphenyl ether (PCDE) congeners exhibited biomagnification factors (BMFs) comparable to those of PBDEs and PCBs. nih.gov The study also found that BMFs from algae to daphnia ranged from 1.08 to 2.27, while from daphnia to zebrafish, they were between 0.81 and 1.64. nih.gov

Terrestrial Food Chains:

In terrestrial food webs, factors such as respiratory elimination can influence the biomagnification of chemicals. researchgate.netnih.gov For some compounds, biomagnification can be more pronounced in terrestrial food webs compared to aquatic ones. nih.gov A study on an e-waste recycling site in South China found that in the terrestrial food web, TMFs for several PBDE congeners were significantly greater than one, indicating trophic magnification. researchgate.net

The following table presents a summary of Trophic Magnification Factors (TMFs) for selected PBDE congeners in an aquatic and terrestrial food web from an e-waste recycling site.

| Compound | Aquatic Food Web TMF | Terrestrial Food Web TMF |

| BDE-47 | >1 (p < 0.05) | >1 (p < 0.05) |

| BDE-100 | >1 (p < 0.05) | >1 (p < 0.05) |

| BDE-153 | >1 (p < 0.05) | >1 (p < 0.05) |

| BDE-154 | >1 (p < 0.05) | >1 (p < 0.05) |

| ΣPBDEs | Not specified | 2.94 (p < 0.05) |

Data from a study at an e-waste recycling site in South China. researchgate.net

Comparative Analysis of Trophic Transfer with Other Persistent Organic Pollutants (e.g., PCBs, PCDD/Fs)

The trophic transfer of 2,4,4',5-tetrachlorodiphenyl ether and its class of compounds (PCDEs/PBDEs) is often compared to that of other well-known POPs like polychlorinated biphenyls (PCBs) and polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs). researchgate.netillinois.edu

Studies have shown that both PCBs and PBDEs biomagnify in food webs. researchgate.netepa.gov For example, in a study of an e-waste site, the TMF for ΣPCBs was 5.74 in the aquatic food web and 4.04 in the terrestrial food web, both indicating significant biomagnification. researchgate.net The biomagnification of PCBs is a well-established phenomenon, with concentrations often increasing at each successive trophic level. epa.gov

The biomagnification potential of these compounds is influenced by their chemical structure and properties. For instance, the degree of halogenation and the position of the halogen atoms can affect a compound's persistence and bioaccumulation. Generally, compounds that are slowly metabolized and moderately hydrophobic (log KOW 6-8) tend to have the highest TMFs. nih.gov

The following table provides a comparative overview of TMFs for PCBs and PBDEs from a study at an e-waste recycling site.

| Pollutant Class | Aquatic Food Web TMF | Terrestrial Food Web TMF |

| ΣPCBs | 5.74 | 4.04 |

| ΣPBDEs | Not specified | 2.94 |

Data from a study at an e-waste recycling site in South China. researchgate.net

It is important to note that the trophic transfer and biomagnification of these compounds can be influenced by various ecological factors, including the specific structure of the food web, the feeding ecology of the organisms, and environmental conditions. nih.govcore.ac.uk

Ecotoxicological Research Perspectives on 2,4,4 ,5 Tetrachlorodiphenyl Ether

Mechanistic Studies of Ecological Impact at Molecular and Cellular Levels

The ecotoxicological profile of 2,4,4',5-tetrachlorodiphenyl ether, a member of the polychlorinated diphenyl ether (PCDE) family, is understood through its interactions at the molecular and cellular levels. Research into structurally similar compounds, such as polychlorinated biphenyls (PCBs) and polybrominated diphenyl ethers (PBDEs), provides a framework for elucidating its mechanisms of toxicity. These mechanisms primarily involve interactions with cellular receptors, disruption of vital biochemical pathways, and the induction of oxidative stress.

Ligand-Receptor Interactions and Activation Pathways (e.g., Aryl Hydrocarbon Receptor Affinity)

The biological effects of many halogenated aromatic hydrocarbons, including PCDEs, are often mediated through the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor crucial for regulating gene expression. whoi.edunih.gov The potency of a specific compound as an AHR ligand is determined by its binding affinity (the strength of the ligand-receptor interaction) and its intrinsic efficacy (the ability of the ligand-receptor complex to elicit a biological response). whoi.edu

Upon binding a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Responsive Elements (DREs). This action initiates the transcription of various genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism.

The structure of a diphenyl ether congener dictates its AHR affinity. Compounds that can adopt a flat, coplanar configuration, similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), are typically potent AHR agonists. nih.gov The substitution of chlorine atoms in the ortho positions (2, 2', 6, 6') forces the two phenyl rings to twist, disrupting coplanarity and generally reducing AHR binding affinity. whoi.edunih.gov

2,4,4',5-Tetrachlorodiphenyl ether is a mono-ortho substituted congener. This structural feature suggests it has a lower affinity for the AHR compared to non-ortho substituted (coplanar) congeners but greater affinity than di-ortho substituted congeners. Some studies on di-ortho substituted PCBs have shown that they can act as AHR antagonists, inhibiting the binding and action of AHR agonists. nih.gov Therefore, 2,4,4',5-tetrachlorodiphenyl ether may act as a weak AHR agonist or a partial antagonist, contributing to a complex toxicological profile when present in environmental mixtures. researchgate.net Research on the closely related PCB118 (2,3',4,4',5-pentachlorobiphenyl) has demonstrated that it can activate the AHR/Cyp1a1 pathway, leading to downstream toxic effects. researchgate.net

Perturbations in Endogenous Biochemical Pathways and Homeostasis in Ecotoxicological Models

Exposure to 2,4,4',5-tetrachlorodiphenyl ether and related compounds can disrupt critical biochemical and physiological processes in aquatic organisms and other wildlife. These perturbations can affect metabolic, endocrine, and developmental pathways.

One of the most significant areas of concern is endocrine disruption. Hydroxylated metabolites of PCBs, which are structurally analogous to potential metabolites of PCDEs, are known to interfere with thyroid hormone regulation. nih.govnih.gov For example, studies on 3,3',4,4'-tetrachlorobiphenyl (B1197948) showed that its hydroxylated metabolite accumulates in fetuses and significantly decreases plasma thyroxine (T4) levels. nih.gov This disruption can have profound effects on growth, development, and metabolism.

General metabolic disturbances are also observed. Studies on fish exposed to various organic contaminants show alterations in blood chemistry profiles, including changes in glucose, total protein, and lipid levels, which can indicate liver or kidney dysfunction and nutritional status changes. mdpi.comnih.gov The metabolism of PCDEs, like PCBs, likely proceeds via cytochrome P450-mediated oxidation to form hydroxylated metabolites (OH-PCDEs). nih.govnih.gov These metabolites can be further conjugated to form sulfates or glucuronides for excretion. However, some hydroxylated metabolites can be persistent and exert their own toxicity, including uncoupling of oxidative phosphorylation. nih.gov

Oxidative Stress Induction and Related Cellular Responses

A common mechanism of toxicity for many persistent organic pollutants is the induction of oxidative stress. mdpi.com This condition arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of an organism's antioxidant defense systems to neutralize them. mdpi.comresearchgate.net

Exposure to compounds structurally similar to 2,4,4',5-tetrachlorodiphenyl ether has been shown to increase ROS production, leading to cellular damage. nih.govnih.gov For example, 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) was found to induce germ cell apoptosis in C. elegans through an oxidative stress-dependent mechanism. nih.gov Similarly, studies on PCB118 demonstrated that it caused mitochondrial damage and increased ROS production in thyroid cells. nih.gov

The primary consequences of elevated ROS levels include:

Lipid Peroxidation: Damage to cell membranes, impairing their function.

Protein Oxidation: Alteration of protein structure and function, including critical enzymes.

DNA Damage: Oxidative damage to DNA can lead to mutations and genomic instability. mdpi.com

Cellular responses to oxidative stress involve the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase. However, prolonged or high-level exposure can overwhelm these defenses, leading to mitochondrial dysfunction, activation of stress-related signaling pathways like the MAPK cascade, and ultimately, programmed cell death (apoptosis). mdpi.commdpi.comnih.gov

Quantitative Structure-Activity Relationships (QSAR) in Ecotoxicology

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or toxicity. ecetoc.orgnih.gov These models are essential in ecotoxicology for predicting the potential hazards of chemicals when experimental data is limited, thereby aiding in risk assessment and prioritization. basicmedicalkey.com

Development and Validation of QSAR Models for Predicting Biological Activity

The development of a robust QSAR model is a systematic process guided by principles established by the Organisation for Economic Co-operation and Development (OECD). basicmedicalkey.comuniroma1.it

The key steps include:

Data Compilation: A training set of chemicals with reliable, experimentally determined toxicity data (the endpoint, e.g., LC50 in fish) is assembled. nih.gov

Descriptor Calculation: For each chemical, molecular descriptors are calculated. These are numerical values that represent specific structural, physicochemical, or electronic properties (e.g., log Kow, molecular weight, electronic parameters). ecetoc.org

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation linking the molecular descriptors (independent variables) to the biological activity (dependent variable). nih.govresearchgate.net

Validation: This is the most critical step to ensure the model is robust and predictive. uniroma1.it

Internal Validation: Techniques like leave-one-out cross-validation (Q² or R²cv) are used to test the model's stability and predictive power using subsets of the initial training data. researchgate.net

External Validation: The model's predictive capability is tested on an external set of compounds (the test set) that were not used in the model's development. basicmedicalkey.com

Applicability Domain (AD) Definition: The AD defines the chemical space—in terms of descriptors and structures—for which the model can make reliable predictions. basicmedicalkey.com

For a compound like 2,4,4',5-tetrachlorodiphenyl ether, a QSAR model could predict its aquatic toxicity based on descriptors such as its octanol-water partition coefficient (log Kow), which relates to its bioaccumulation potential, and electronic descriptors that influence its reactivity and receptor binding affinity. epa.gov

Table 1: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training set data. | > 0.6 |

| Q² or R²cv (Cross-validated R²) | Measures the internal predictive ability of the model through cross-validation. | > 0.5 |

| R²pred (External R²) | Measures the predictive ability of the model for an external test set. | > 0.6 |

Congener-Specific Potency Comparisons and Structural Determinants of Ecotoxicological Response

The toxicity of PCDEs is not uniform across all 209 possible congeners; it is highly dependent on the number and position of the chlorine atoms. nih.gov QSAR helps to elucidate these structural determinants of toxicity.

Coplanarity and AHR Binding: As discussed in section 5.1.1, the degree of coplanarity is a major determinant of AHR-mediated toxicity. Non-ortho substituted congeners are the most potent AHR agonists, followed by mono-ortho, with di-ortho congeners being the least potent or even acting as antagonists. nih.govnih.gov 2,4,4',5-Tetrachlorodiphenyl ether, as a mono-ortho congener, is expected to have intermediate potency in AHR-mediated pathways compared to other tetrachlorinated congeners with different substitution patterns.

Metabolism: The chlorine substitution pattern also influences the rate and site of metabolism. Congeners with adjacent non-chlorinated carbon atoms are more susceptible to metabolic attack by cytochrome P450 enzymes. The specific metabolites formed, such as various hydroxylated isomers, will have different toxicological properties, including the potential for endocrine disruption. nih.gov

Bioaccumulation: Physicochemical properties like lipophilicity (often estimated by log Kow) are strongly correlated with a congener's potential to bioaccumulate in fatty tissues of organisms. Higher chlorinated congeners tend to be more lipophilic and persistent. QSAR models often use log Kow as a key descriptor for predicting bioaccumulation and baseline toxicity. ecetoc.org

By comparing the structural features of 2,4,4',5-tetrachlorodiphenyl ether to other congeners within QSAR models, its relative ecotoxicological risk can be estimated. For instance, its potency can be compared to that of 3,3',4,4'-tetrachlorobiphenyl (a coplanar PCB) or 2,2',5,5'-tetrachlorobiphenyl (B50384) (a di-ortho PCB) to place it within a spectrum of potential toxicity. nih.gov

Comparative Ecotoxicology with Analogous Persistent Organic Pollutants

The ecotoxicological profile of 2,4,4',5-tetrachlorodiphenyl ether is best understood through comparison with other persistent organic pollutants (POPs) that share structural and mechanistic similarities. Polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs) are the most relevant analogues for this comparative analysis.

Structural and Mechanistic Analogies with Polychlorinated Biphenyls (PCBs)

Polychlorinated diphenyl ethers (PCDEs), the class of compounds to which 2,4,4',5-tetrachlorodiphenyl ether belongs, are structurally very similar to polychlorinated biphenyls (PCBs). whoi.edu Both classes of compounds consist of two phenyl rings that can be chlorinated at various positions. The key structural difference is the ether linkage (-O-) connecting the two phenyl rings in PCDEs, whereas in PCBs, the rings are directly bonded to each other.

This structural similarity leads to analogous physicochemical properties, such as lipophilicity and persistence in the environment. Mechanistically, the toxicity of many PCB congeners is mediated through their interaction with the aryl hydrocarbon receptor (AhR). whoi.eduresearchgate.net This interaction is highly dependent on the congener's ability to adopt a planar or coplanar configuration, which allows it to bind to the receptor. PCBs that are not substituted at the ortho positions (2, 2', 6, and 6') or have only one ortho-chlorine can more easily achieve this planar state. cdc.gov

These "dioxin-like" PCBs are approximate isostereomers of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the most potent AhR agonist. researchgate.net The binding to the AhR initiates a cascade of transcriptional events that can lead to a variety of toxic effects, including developmental and reproductive toxicity, endocrine disruption, and hepatotoxicity. researchgate.net

Given its substitution pattern with one chlorine atom in an ortho position (position 2), 2,4,4',5-tetrachlorodiphenyl ether is analogous to mono-ortho substituted PCBs. This substitution hinders, but does not completely prevent, rotation around the ether bridge, suggesting it may be able to adopt a quasi-planar conformation. This structural feature implies a potential for AhR-mediated, "dioxin-like" toxicity, although likely weaker than that of non-ortho substituted PCBs or PCDD/Fs.

| Compound Class | General Structure | Key Structural Feature for Toxicity | Primary Mechanism of "Dioxin-like" Toxicity |

|---|---|---|---|

| Polychlorinated Diphenyl Ethers (PCDEs) | Two chlorinated phenyl rings linked by an ether bond | Potential for coplanarity, influenced by ortho-substitution | Binding to the Aryl Hydrocarbon Receptor (AhR) |

| Polychlorinated Biphenyls (PCBs) | Two chlorinated phenyl rings linked by a single bond | Coplanarity, especially in non-ortho and mono-ortho congeners | Binding to the Aryl Hydrocarbon Receptor (AhR) |

Distinctions from Polychlorinated Dibenzo-p-dioxins and Dibenzofurans (PCDD/Fs) in Ecotoxicological Profiles

While structurally related to PCBs, the ecotoxicological profile of compounds like 2,4,4',5-tetrachlorodiphenyl ether is distinct from that of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). PCDDs and PCDFs are inherently rigid, planar molecules due to their fused ring structures. This inherent planarity makes many of their congeners, particularly those with chlorine atoms in the 2, 3, 7, and 8 positions, potent agonists of the aryl hydrocarbon receptor (AhR).

The ecotoxicological potency of these "dioxin-like" compounds is often expressed using Toxic Equivalency Factors (TEFs), which compare the potency of a given compound to that of 2,3,7,8-TCDD (TEF = 1). wikipedia.org The most toxic PCBs have TEFs that are orders of magnitude lower than that of TCDD. For instance, the most potent PCB congener, 3,3',4,4',5-pentachlorobiphenyl (PCB-126), has a TEF of 0.1. nih.gov Mono-ortho PCBs have even lower TEF values.

Due to the ether linkage in PCDEs, which provides more rotational freedom than the direct bond in PCBs, they are generally less able to achieve the rigid planarity characteristic of PCDD/Fs. Consequently, it is expected that 2,4,4',5-tetrachlorodiphenyl ether would have a significantly lower affinity for the AhR and thus a much lower "dioxin-like" toxic potential compared to the potent 2,3,7,8-substituted PCDD/F congeners.

| Compound | Compound Class | WHO-2005 Toxic Equivalency Factor (TEF) |

|---|---|---|

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | PCDD | 1 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | PCDF | 0.3 |

| 3,3',4,4',5-Pentachlorobiphenyl (PCB-126) | Non-ortho PCB | 0.1 |

| 2,3,3',4,4'-Pentachlorobiphenyl (PCB-105) | Mono-ortho PCB | 0.00003 |

| 2,4,4',5-Tetrachlorodiphenyl ether | PCDE | Not Established |

Advanced Analytical Methodologies and Environmental Monitoring of 2,4,4 ,5 Tetrachlorodiphenyl Ether

Comprehensive Sample Preparation Techniques for Diverse Environmental Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of 2,4,4',5-tetrachlorodiphenyl ether, ensuring its isolation from complex sample matrices and enrichment to detectable concentrations.

Extraction and Enrichment Procedures for Trace Level Analysis

The analysis of 2,4,4',5-tetrachlorodiphenyl ether at trace levels, often in the parts-per-quadrillion (ppq) range, presents a significant challenge for analytical chemistry. researchgate.net To achieve the necessary sensitivity, sample enrichment is essential. researchgate.netnih.gov Solid-phase extraction (SPE) is a widely used and effective technique for this purpose. researchgate.netnih.gov For nonvolatile analytes like 2,4,4',5-tetrachlorodiphenyl ether, various sorbents can be employed, with selection depending on the specific matrix and target analyte properties. nih.gov

Liquid-solid extraction, often utilizing a Soxhlet apparatus, remains a common method for solid samples such as soil, sediment, and sewage sludge. cdc.gov This technique typically employs organic solvents like hexane (B92381), toluene, or mixtures of hexane and dichloromethane (B109758) to separate the target compound from the sample matrix. cdc.gov For aqueous samples, grab sampling is common, but 2,4,4',5-tetrachlorodiphenyl ether can also be concentrated by sorption onto specific materials. cdc.gov

Recent advancements include pressurized liquid extraction, which offers a more efficient and less solvent-intensive alternative to traditional methods. researchgate.net This technique, followed by SPE for extract purification, has proven effective for various organic pollutants in solid matrices. researchgate.net Another innovative approach is stir bar sorptive extraction (SBSE), which has been successfully applied to extract similar compounds from liquid samples like wine, followed by thermal desorption for analysis. researchgate.net

| Extraction/Enrichment Technique | Sample Type | Key Features |

| Solid-Phase Extraction (SPE) | Aqueous, Liquid | Widely used for nonvolatile analytes, various sorbents available. researchgate.netnih.gov |

| Liquid-Solid Extraction (Soxhlet) | Solid (soil, sediment) | Traditional method using organic solvents like hexane or toluene. cdc.gov |

| Pressurized Liquid Extraction (PLE) | Solid | More efficient and uses less solvent than traditional methods. researchgate.net |

| Stir Bar Sorptive Extraction (SBSE) | Liquid | High recovery rates, followed by thermal desorption. researchgate.net |

Advanced Clean-up Strategies for Matrix Interference Removal

Following extraction, clean-up steps are crucial to remove co-extracted matrix components that can interfere with the final analysis. cdc.gov For samples with high lipid content, such as biological tissues, treatment with concentrated sulfuric acid, either directly or on acid-impregnated silica (B1680970) columns, is a common and effective method for lipid destruction. cdc.gov

Chromatographic techniques are also extensively used for clean-up. cdc.gov Gel permeation chromatography (GPC) is effective for separating large molecules like lipids from smaller analytes. cdc.gov Adsorption chromatography using materials like silica gel or Florisil is employed to remove other interferences and to fractionate the sample. cdc.gov For instance, a multi-layer silica gel column can be used to separate different classes of compounds. cdc.gov In some cases, a combination of techniques is necessary; for example, after pressurized liquid extraction, an Envi-carb cartridge can be used for purification. researchgate.net The primary goal of these strategies is to minimize matrix effects, which can suppress or enhance the analytical signal, leading to inaccurate quantification. nih.gov

| Clean-up Strategy | Target Interference | Mechanism |

| Sulfuric Acid Treatment | Lipids | Chemical destruction of lipid molecules. cdc.gov |

| Gel Permeation Chromatography (GPC) | Large molecules (e.g., lipids) | Size-exclusion separation. cdc.gov |

| Adsorption Chromatography (Silica Gel, Florisil) | Various interferences | Separation based on polarity. cdc.gov |

| Envi-carb Cartridge | Various interferences | Adsorption-based purification. researchgate.net |

Derivatization Approaches for Enhanced Chromatographic Separation and Detection

Derivatization is a chemical modification technique used to improve the analytical properties of a compound for gas chromatography (GC) analysis. research-solution.com This process can enhance volatility, improve peak shape, and increase detector response. research-solution.comgcms.cz For compounds containing active hydrogen atoms, such as hydroxylated metabolites of diphenyl ethers, silylation is a common derivatization method. nih.govgcms.cz Reagents like N-methyl-N-t-butyldimethylsilyltrifluoroacetamide (MTBSTFA) can be used to replace active hydrogens with a more stable silyl (B83357) group, making the compound more suitable for GC analysis. nih.govresearch-solution.com

Another derivatization strategy is pentafluorobenzylation, which is particularly useful for trace analysis. gcms.cz Reagents like pentafluorobenzyl bromide (PFBBr) react with phenolic groups to form derivatives that are highly responsive to electron capture detectors (ECD) and can be analyzed by GC/MS in electron impact (EI) mode. research-solution.com This approach not only improves sensitivity but can also aid in the structural confirmation of isomers. research-solution.com For certain applications, a two-step derivatization process may be employed, such as PFBHA derivatization followed by silylation, to further enhance analytical performance. research-solution.com

| Derivatization Reagent | Target Functional Group | Purpose |

| N-methyl-N-t-butyldimethylsilyltrifluoroacetamide (MTBSTFA) | Active hydrogens (e.g., in hydroxyl groups) | Increases volatility and stability for GC analysis. nih.govresearch-solution.com |

| Pentafluorobenzyl bromide (PFBBr) | Phenolic groups | Enhances sensitivity for electron capture detection. research-solution.comgcms.cz |

| Boron trichloride/2-chloroethanol | Carboxylic acids | Creates a derivative with a longer retention time and better signal-to-noise ratio. nih.gov |

High-Resolution Chromatographic and Mass Spectrometric Quantification Approaches

The accurate quantification and definitive identification of 2,4,4',5-tetrachlorodiphenyl ether rely on powerful analytical instrumentation, primarily coupling high-resolution gas chromatography with various mass spectrometric detection techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) and Negative Chemical Ionization (NCI)

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the analysis of 2,4,4',5-tetrachlorodiphenyl ether and related compounds. cdc.gov High-resolution capillary GC columns are essential for separating the numerous congeners that may be present in environmental samples. cdc.gov

Electron impact (EI) ionization at 70 eV is a standard technique that provides reproducible fragmentation patterns, which can be compared against spectral libraries for compound identification. tofwerk.com However, for some molecules, the molecular ion may be weak or absent in the EI spectrum, making definitive identification challenging. tofwerk.com

Negative chemical ionization (NCI) is a softer ionization technique that is particularly sensitive for electrophilic compounds like halogenated diphenyl ethers. NCI often produces a strong molecular ion or a prominent [M-Br]⁻ fragment, which enhances selectivity and lowers detection limits. The choice between EI and NCI depends on the specific analytical goals, with EI providing structural information through fragmentation and NCI offering high sensitivity for quantification.

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Quantification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. tofwerk.com This capability is invaluable for the definitive identification of 2,4,4',5-tetrachlorodiphenyl ether, especially in complex matrices where isobaric interferences (compounds with the same nominal mass) may be present. researchgate.net

The high resolving power of HRMS instruments, such as time-of-flight (TOF) or magnetic sector analyzers, can distinguish between the target analyte and co-eluting interferences, leading to more accurate quantification. tofwerk.comgcms.cz When coupled with gas chromatography (GC/HRMS), this technique offers both the separation power of GC and the high selectivity and sensitivity of HRMS. gcms.cz While traditionally expensive and complex, modern HRMS technologies are becoming more accessible for routine environmental analysis. gcms.cz The combination of retention time matching and accurate mass measurement provides a high degree of confidence in the identification and quantification of 2,4,4',5-tetrachlorodiphenyl ether.

| Analytical Technique | Ionization Method | Key Advantages |

| GC-MS | Electron Impact (EI) | Provides reproducible fragmentation patterns for library matching. tofwerk.com |

| GC-MS | Negative Chemical Ionization (NCI) | High sensitivity and selectivity for electrophilic compounds. |

| GC-HRMS | Various (EI, CI) | High mass accuracy for definitive identification and resolving isobaric interferences. tofwerk.comgcms.cz |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Polar Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the analysis of polar metabolites of 2,4,4',5-tetrachlorodiphenyl ether. These metabolites are formed in biological systems through metabolic processes such as hydroxylation, glucuronidation, and sulfation. researchgate.net The polarity of these metabolites makes them more amenable to LC separation than their parent compound.

Recent advancements in LC-MS technology, particularly the use of ultra-high-performance liquid chromatography (UHPLC) coupled with triple quadrupole mass spectrometry (QQQ-MS), have significantly improved the speed and sensitivity of analysis. nih.gov This allows for the rapid and ultrasensitive quantification of multiple metabolites in parallel, even in complex biological matrices. nih.govnih.gov The multiple-reaction monitoring (MRM) acquisition mode is often employed for targeted analysis, where specific precursor-to-product ion transitions for each metabolite are monitored, providing high selectivity and quantitative accuracy. nih.govresearchgate.net

A typical LC-MS protocol for polar metabolites involves several key steps: nih.govresearchgate.net

Sample Preparation: Extraction of metabolites from the biological matrix (e.g., serum, tissue) is a critical step. nih.gov This often involves techniques like solid-phase extraction or liquid-liquid extraction to isolate the polar metabolites and remove interfering substances. nih.gov

Chromatographic Separation: The extracted metabolites are then separated using a liquid chromatograph. Reversed-phase liquid chromatography (RPLC) is commonly used, where a nonpolar stationary phase and a polar mobile phase are employed. labrulez.com Gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal separation of a wide range of metabolites with varying polarities. labrulez.com Hydrophilic interaction liquid chromatography (HILIC) is another valuable technique for separating highly polar compounds. labrulez.com

Mass Spectrometric Detection: The separated metabolites are introduced into the mass spectrometer for detection and quantification. nih.gov Electrospray ionization (ESI) is a common ionization technique used for polar molecules. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the identification and quantification of each metabolite. labrulez.com

Nontargeted LC-high resolution mass spectrometry (Nt-LCMS) has also been utilized to characterize the complex profiles of polychlorinated biphenyl (B1667301) (PCB) metabolites in animal models, identifying various hydroxylated and sulfated metabolites in tissues like the liver and serum. researchgate.netnih.gov

Strategies for Congener-Specific Analysis and Isotope Dilution Mass Spectrometry

Congener-specific analysis is crucial for understanding the environmental fate and toxicity of polychlorinated diphenyl ethers, as different congeners can exhibit varying biological activities. nih.govclu-in.orgnih.gov Gas chromatography (GC) coupled with mass spectrometry (MS) is the primary technique for separating and quantifying individual congeners. clu-in.org The separation of isomeric congeners, which have the same number of chlorine atoms but differ in their substitution patterns, presents a significant analytical challenge due to their similar physicochemical properties. cdc.gov

High-resolution capillary GC columns are essential for achieving the necessary separation. The choice of the stationary phase is critical, with nonpolar phases like dimethylpolysiloxane or phases with a low percentage of phenyl substitution being commonly used. The elution order of congeners is influenced by factors such as the number and position of chlorine atoms. Generally, congeners with fewer chlorine atoms elute earlier. For isomers, those with ortho-substituted chlorines tend to elute earlier than those without.

Elution order studies are vital for the correct identification and quantification of congeners in complex environmental samples. These studies involve the analysis of individual congener standards to determine their retention times on a specific GC column under defined operating conditions. This information is then used to create a retention time database for identifying congeners in unknown samples.

Isotope dilution mass spectrometry (IDMS) is the gold standard for the accurate quantification of organic micropollutants, including 2,4,4',5-tetrachlorodiphenyl ether. nih.govnih.gov This technique involves the addition of a known amount of an isotopically labeled analog of the target analyte (the internal standard) to the sample prior to extraction and analysis. nih.gov Carbon-13 (¹³C) labeled standards are commonly used for this purpose.

The key principle of IDMS is that the labeled and unlabeled analytes behave identically during sample preparation and analysis. Therefore, any losses of the analyte during these steps will be compensated for by the corresponding losses of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled internal standard using mass spectrometry, a highly accurate and precise quantification can be achieved, independent of sample matrix effects and variations in instrument response. nih.govnih.gov

The use of ¹³C-labeled internal standards is particularly important for complex matrices like biological tissues and environmental samples, where significant matrix effects can lead to inaccurate quantification with other methods.

Quality Assurance and Quality Control in Environmental Monitoring Programs

To ensure the reliability and comparability of environmental monitoring data for compounds like 2,4,4',5-tetrachlorodiphenyl ether, robust quality assurance and quality control (QA/QC) programs are essential. Interlaboratory comparison studies, also known as proficiency testing, play a critical role in this process. clu-in.org

In these studies, multiple laboratories analyze the same set of samples containing known or unknown concentrations of the target analytes. The results are then compared to a reference value to assess the performance of each laboratory. This helps to identify potential analytical problems, evaluate the accuracy and precision of different methods, and promote the harmonization of analytical procedures across different laboratories. clu-in.org

Method harmonization aims to standardize analytical protocols to the greatest extent possible, including sample collection, storage, extraction, cleanup, and instrumental analysis. This reduces inter-laboratory variability and ensures that data generated by different organizations can be reliably compared and integrated. clu-in.org

Certified Reference Materials (CRMs) are fundamental to achieving accuracy and traceability in chemical measurements. sigmaaldrich.com CRMs are homogeneous and stable materials containing a certified concentration of one or more analytes. sigmaaldrich.comaccustandard.com They are produced by national metrology institutes or other accredited bodies and are accompanied by a certificate that provides the certified value, its uncertainty, and a statement of traceability. nih.gov